molecular formula C7H4BrCl2N3 B13029604 8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine

8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine

Katalognummer: B13029604
Molekulargewicht: 280.93 g/mol
InChI-Schlüssel: IPQZQXUOUGQFSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine can be synthesized through the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and methyl compounds . The reaction typically involves the following steps:

    Chlorination: The addition of chlorine atoms at specific positions on the ring.

    Methylation: The incorporation of a methyl group into the structure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bromine and chlorine atoms.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as sodium hydroxide (NaOH) and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

8-Bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine is unique due to its specific arrangement of bromine, chlorine, and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H4BrCl2N3

Molekulargewicht

280.93 g/mol

IUPAC-Name

8-bromo-3,6-dichloro-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C7H4BrCl2N3/c1-3-6(10)13-7(11-3)4(8)2-5(9)12-13/h2H,1H3

InChI-Schlüssel

IPQZQXUOUGQFSB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C(=N1)C(=CC(=N2)Cl)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.